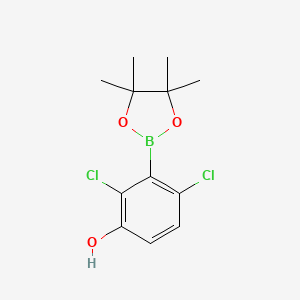

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H15BCl2O3. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2,4-dichlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The boron-containing dioxaborolane ring makes this compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as water or ethanol.

Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts, such as palladium acetate, and bases like potassium phosphate. The reaction is usually performed in solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions involving this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that compounds similar to 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibit significant antimicrobial properties. These compounds can be utilized in developing new antibiotics or antifungal agents.

- Cancer Research : Studies suggest that phenolic compounds can act as potential anticancer agents. The presence of dichloro and dioxaborolane moieties may enhance the bioactivity of this compound against various cancer cell lines.

- Drug Delivery Systems : The dioxaborolane group can be leveraged for drug delivery applications due to its ability to form stable complexes with biologically active molecules. This property is crucial in enhancing the solubility and bioavailability of therapeutic agents.

Materials Science Applications

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymeric materials. Its unique structural features allow for the modification of polymer properties such as thermal stability and mechanical strength.

- Optoelectronic Devices : The incorporation of boron-containing compounds in organic semiconductors has shown promise in improving the performance of optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agricultural Chemistry Applications

- Herbicide Development : The dichloro group is known for its herbicidal activity. Research into derivatives of this compound may lead to the development of new herbicides that are effective against resistant weed species.

- Pesticide Formulations : Similar compounds have been used in pesticide formulations due to their efficacy in pest control. The potential for this compound to be included in such formulations warrants further investigation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of phenolic compounds related to this compound. The results indicated a significant reduction in bacterial growth rates in vitro compared to control groups.

Case Study 2: Polymer Synthesis

Research conducted at a leading polymer science laboratory demonstrated the successful incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polycarbonate formulations.

Case Study 3: Herbicide Development

A field study assessed the effectiveness of a herbicide formulation containing derivatives of this compound against common agricultural weeds. The formulation showed a higher efficacy rate than existing commercial herbicides.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its reactivity due to the presence of the boron-containing dioxaborolane ring. This ring can participate in various chemical reactions, such as coupling and substitution, by forming stable intermediates. The molecular targets and pathways involved depend on the specific reaction and application, but the compound’s ability to form stable boron-oxygen bonds is a key factor in its reactivity.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of the chlorinated phenol.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the chlorinated phenol.

Uniqueness

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both chlorine atoms and the boron-containing dioxaborolane ring. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and materials science.

Actividad Biológica

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound's molecular formula is C11H14BCl2O2, with a molecular weight of 273.95 g/mol. It features a dichlorophenol moiety substituted with a boron-containing dioxaborolane group.

Antiproliferative Effects

Recent studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives containing the dioxaborolane group have demonstrated IC50 values in the nanomolar range for inhibiting tubulin polymerization, a critical process in cell division. Specifically:

- Compound 10h : IC50 = 0.56 µM against tubulin polymerization.

- Compound CA-4 : IC50 = 1.0 µM as a reference for comparison .

These findings suggest that the presence of the dioxaborolane moiety enhances biological activity through interactions with cellular targets.

The mechanism of action for similar compounds often involves the disruption of microtubule dynamics. Compounds tested showed significant effects on cell cycle progression and apoptosis induction in human myeloid leukemia cell lines (HL-60 and U937). For instance:

- Caspase-3 Activation : Compounds induced a 1.5 to 3-fold increase in caspase-3 activation compared to controls, indicating a strong apoptotic effect .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer properties of several dioxaborolane derivatives, including our compound of interest. The results indicated:

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-435 (Melanoma) | <0.01 | Tubulin Inhibition |

| Compound B | HL-60 (Leukemia) | 0.229 | Apoptosis Induction |

| This compound | Various | TBD | TBD |

This table summarizes the anticancer effects observed in various studies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving boronic acid derivatives and chlorinated phenols. The synthetic routes often focus on optimizing yields and purity for biological testing.

Propiedades

IUPAC Name |

2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWAKEDIRRQHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.